Ac-Leu-pNA
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Overview
Description
Acetyl-leucine-p-nitroanilide (Ac-Leu-pNA) is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly aminopeptidases. The compound consists of an acetylated leucine residue linked to a p-nitroaniline group, which serves as a chromogenic indicator. Upon enzymatic cleavage, the p-nitroaniline is released, producing a measurable color change that can be quantified spectrophotometrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-pNA typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using an acetyl group to prevent unwanted side reactions.
Coupling Reaction: The protected leucine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Deprotection: The acetyl group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected leucine and p-nitroaniline are synthesized and stored.
Automated Coupling: Automated systems are used to couple the protected leucine with p-nitroaniline efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-pNA primarily undergoes enzymatic hydrolysis, where the peptide bond between leucine and p-nitroaniline is cleaved by aminopeptidases. This reaction releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Aminopeptidases such as leucine aminopeptidase.
Buffers: Phosphate-buffered saline (PBS) at pH 7.4.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm.
Scientific Research Applications
Ac-Leu-pNA is widely used in various scientific research applications:
Biochemistry: It is used to study the activity and kinetics of aminopeptidases and other proteolytic enzymes.
Medicine: this compound assays are employed in diagnostic tests to measure enzyme activity in biological samples, aiding in the diagnosis of diseases related to enzyme dysfunction.
Pharmaceutical Research: The compound is used in drug discovery to screen for inhibitors of aminopeptidases, which could serve as potential therapeutic agents.
Industrial Applications: this compound is used in quality control processes to ensure the activity of proteolytic enzymes in various industrial products.
Mechanism of Action
The mechanism of action of Ac-Leu-pNA involves its hydrolysis by aminopeptidases. The enzyme binds to the substrate and cleaves the peptide bond between leucine and p-nitroaniline. This reaction releases p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm. The rate of hydrolysis provides insights into the enzyme’s activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
Acetyl-lysine-p-nitroanilide (Ac-Lys-pNA): Similar to Ac-Leu-pNA but with a lysine residue instead of leucine.
Acetyl-arginine-p-nitroanilide (Ac-Arg-pNA): Contains an arginine residue and is used to study arginine-specific aminopeptidases.
Acetyl-methionine-p-nitroanilide (Ac-Met-pNA): Contains a methionine residue and is used for methionine-specific aminopeptidase assays.
Uniqueness
This compound is unique due to its specificity for leucine aminopeptidases, making it a valuable tool for studying these enzymes. Its chromogenic properties allow for easy and accurate measurement of enzyme activity, making it a preferred substrate in various biochemical assays.
Properties
IUPAC Name |
2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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